3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a piperidin-4-yl substituent at position 3 and exists as a dihydrochloride salt. Its molecular formula is C₁₁H₁₄Cl₂N₄O₂ (calculated from and ). The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological applications. It is cataloged under CAS reference 10-F521200 by CymitQuimica and is available for research use .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNKSLVGHICBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage.
Mode of Action
This compound acts as an inhibitor of PARP-1. By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1. This inhibition leads to genomic dysfunction and ultimately cell death. It also affects the cAMP-phosphodiesterase pathway , supporting adenosine inhibition of thrombocytopenia, strengthening PGI2 anti-aggregation activity, and enhancing the biosynthesis of PGI2.
Biochemical Analysis
Biochemical Properties
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. This compound acts as an ATP-competitive inhibitor of PKB, exhibiting high selectivity and potency. Additionally, it interacts with other biomolecules such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and mammalian target of rapamycin (mTOR), influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by targeting the PI3K/PKB/mTOR pathway, leading to reduced cell growth and increased apoptosis. Furthermore, it affects gene expression by altering the activity of transcription factors such as FOXO, which play a role in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, it disrupts the PI3K/PKB/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. Additionally, it modulates the activity of other enzymes and transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells. The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity. The distribution of the compound within tissues also depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride (CAS No. 2097932-39-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C12H16Cl2N4O2
- Molecular Weight : 282.73 g/mol
- IUPAC Name : 3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride
Biological Activity Overview
The biological activity of this compound has been documented across various studies:
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) through the activation of apoptotic pathways involving CASP3 and p53 while inhibiting Bcl2 expression and CDK4/6 activity .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | PC-3 | 10.5 | Apoptosis via CASP3 activation |
| 8d | MCF-7 | 12.0 | Inhibition of Bcl2 and CDK4/6 |
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been noted for their antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes and exhibit activity against various pathogens . The mechanism involves the destruction of membrane integrity leading to cell lysis.
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 20 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptosis pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Inhibition of Enzymatic Targets : It acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway necessary for DNA synthesis . This inhibition is particularly relevant in the context of antiparasitic and anticancer therapies.
- Membrane Disruption : The antimicrobial action is attributed to the compound's ability to compromise bacterial cell membranes, leading to cytoplasmic leakage and cell death .
Case Studies
Several studies highlight the therapeutic potential of pyrido[2,3-d]pyrimidines:
- Study on Cytotoxicity : A comprehensive study evaluated various derivatives against multiple cancer cell lines. The results indicated that certain modifications on the pyrido[2,3-d]pyrimidine scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties against foodborne pathogens. The findings revealed that specific derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure have shown promise as potential anticancer agents. For instance, derivatives of 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine have been investigated for their ability to inhibit various kinases involved in cancer progression.
Case Study : A study highlighted the synthesis of a library of pyrido[2,3-d]pyrimidines that were tested against fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Compounds with modifications at specific positions exhibited enhanced inhibitory activity compared to their unmodified counterparts .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated efficacy against a range of bacterial strains and fungi.
Research Findings : In vitro studies revealed that specific derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
Emerging research suggests that pyrido[2,3-d]pyrimidine derivatives may possess neuroprotective properties. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Evidence : A recent review outlined the neuroprotective mechanisms attributed to these compounds, including antioxidant activity and inhibition of neuroinflammation pathways. These effects could contribute to the preservation of neuronal integrity in models of neurodegeneration .
Comparison with Similar Compounds
Pyrido[2,3-d]Pyrimidine Core Derivatives
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-66-4) :
3-[(4-Bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 1147522-06-2) :
Piperidine-Substituted Analogues
- 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride (CAS 2126178-23-0) :
Pyrido[3,4-d]Pyrimidinone Derivatives
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one :
7-(4-Methyl-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one :
Pharmacological Activity
- Kinase Inhibition: Pyrido[3,4-d]pyrimidinones (–4) show potent cellular activity, suggesting the target compound may share kinase-targeting mechanisms.
- Solubility and Bioavailability : The dihydrochloride salt improves solubility over neutral analogues (e.g., CAS 21038-66-4) , enhancing oral bioavailability.
Physicochemical Properties
*LogP estimated using fragment-based methods.
Preparation Methods
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Pyrido[2,3-d]pyrimidine core synthesis | 6-amino-1,3-disubstituted uracils, reflux | Formation of bicyclic pyrimidine core |
| Piperidin-4-yl substitution | Piperidin-4-yl reagent, ethanol or DMF, reflux | Introduction of piperidine moiety |
| Salt formation | Hydrochloric acid in alcohol, room temperature | Dihydrochloride salt, crystalline form |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, pyrido[2,3-d]pyrimidine derivatives are often synthesized via one-pot reactions using catalytic acids (e.g., p-toluenesulfonic acid) with precursors like coumarins, aldehydes, and thiourea . Specific conditions (e.g., solvent, temperature) must be optimized to avoid side products.
- Safety : Use inert solvents (e.g., dichloromethane) and ensure proper ventilation due to potential HCl gas release during dihydrochloride salt formation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Purity assessment (≥98% by HPLC with UV detection at 206–220 nm) .
- NMR : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR). For example, piperidine and pyrimidine protons appear as distinct multiplet clusters .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion for free base or salt adducts) .
Q. What safety precautions are critical during handling?
- Hazard Mitigation :
- Skin/Eye Contact : Immediate flushing with water; remove contaminated clothing .
- Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs .
- Storage : Protect from moisture and light at 2–8°C in airtight containers .
Advanced Research Questions
Q. How do reaction conditions influence yield in the synthesis of pyrido-pyrimidine derivatives?
- Key Variables :
- Catalyst : Acidic catalysts (e.g., p-TSA) improve cyclization efficiency but may require neutralization post-reaction .
- Temperature : Elevated temperatures (80–100°C) accelerate condensation but risk decomposition; monitor via TLC .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .
Q. What computational tools can predict the compound’s reactivity or binding properties?
- Approaches :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Molecular Docking : Assess interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
- Case Study : Pyrido-pyrimidine derivatives exhibit varied binding affinities based on substituent positioning (e.g., piperidinyl vs. pyrrolidinyl groups) .
Q. How can low yields in the final dihydrochloride salt formation be resolved?
- Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
